molecular formula C22H17N3O B5020394 2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Cat. No.: B5020394
M. Wt: 339.4 g/mol
InChI Key: MFVDNSCXDWSHLN-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a chemical compound with the molecular formula C22H17N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves multiple steps. One common method starts with the reaction of aniline with 2-nitrobenzaldehyde and pyruvic acid, followed by a Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as copper salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit translation elongation factor 2 (PfEF2) in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts protein synthesis in the parasite, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PfEF2 makes it a promising candidate for antimalarial drug development .

Properties

IUPAC Name

2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(24-15-16-10-12-23-13-11-16)19-14-21(17-6-2-1-3-7-17)25-20-9-5-4-8-18(19)20/h1-14H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVDNSCXDWSHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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